4-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide is a synthetic organic compound notable for its complex molecular structure and significant biological activity. The compound features a sulfonamide group attached to a benzene ring, which is further substituted with a dibromopyridazinone moiety. Its molecular formula is and it has a molecular weight of approximately 409.1 g/mol. The compound is identified by the CAS number 2163817-03-4, which facilitates its recognition in chemical databases and literature sources .
The synthesis of 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide typically involves multi-step procedures that may include:
Technical details regarding specific reagents and conditions can vary based on the desired yield and purity .
The molecular structure of 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 409.05 g/mol |
CAS Number | 2163817-03-4 |
The chemical reactivity of this compound can be attributed to its functional groups. Key reactions include:
These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry .
Research indicates that 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide functions primarily as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This enzyme plays a crucial role in various cellular processes such as growth, metabolism, and immune response regulation.
Interaction studies typically employ techniques such as molecular docking and biochemical assays to evaluate binding affinities and inhibitory effects on enzymatic activity. These studies are critical for understanding its mechanism of action and potential therapeutic applications in diseases like cancer and autoimmune disorders .
The compound is characterized by:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Stability | Stable under standard laboratory conditions |
These properties are essential for determining the compound's behavior in various chemical environments .
4-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide has several scientific uses:
Its unique combination of structural features enhances its applicability across various fields within chemistry and pharmacology .
The synthesis of 4-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide relies on sequential functionalization of the pyridazine core and regioselective benzene-ring modifications. A three-stage approach is typically employed: (i) pyridazine ring formation, (ii) bromination, and (iii) sulfonamide conjugation.
The pyridazine scaffold is constructed via Herz synthesis, where hydrazine hydrate condenses with 1,4-dicarbonyl precursors (e.g., mucobromic acid) under acidic conditions. This yields 4,5-dibromo-1,6-dihydropyridazin-6-one, confirmed by FT-IR and NMR spectroscopy showing characteristic C=O (1660–1680 cm⁻¹) and C-Br (650–700 cm⁻¹) stretches [9]. Microwave-assisted cyclization enhances yields (≥85%) by reducing reaction times from hours to minutes [9].
Bromination at the pyridazine 4,5-positions exploits the ring’s electron-deficient nature. N-Bromosuccinimide (NBS) in dimethylformamide at 0–5°C achieves >95% regioselectivity due to radical stability differences (secondary > primary C–H bonds). Computational studies indicate a 3 kcal/mol activation energy difference between primary and secondary sites, favoring dibromination at electron-rich positions [10]. Solvent screening shows acetonitrile improves selectivity (97:1) over tetrachloromethane (82:1) [10].
The benzene-sulfonamide moiety is incorporated through nucleophilic substitution. 4-Aminobenzenesulfonamide reacts with the brominated pyridazine intermediate under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), forming the N-aryl bond. Alternatively, Ullmann coupling with copper(I) catalysis achieves 70–80% yields. FT-IR confirms sulfonamide formation via S=O asymmetric (1340 cm⁻¹) and symmetric (1160 cm⁻¹) stretches [4] [6].
Table 1: Optimization of Sulfonamide Coupling Conditions
Method | Catalyst/Reagent | Temperature (°C) | Yield (%) |
---|---|---|---|
Mitsunobu | DEAD, PPh₃ | 25 | 75 |
Ullmann Coupling | CuI, 1,10-phenanthroline | 110 | 82 |
Direct Substitution | – | 80 | 65 |
Halogen positioning dictates bioactivity:
Replacing the benzene ring with five-membered heterocycles (e.g., thiazole) decreases metabolic stability. Pyrimidine-based analogs exhibit 40% lower binding affinity to carbonic anhydrase IX due to steric clashes [6] [9]. Conversely, N-(1-methoxypropan-2-yl) functionalization improves solubility (Log S: −2.46) without compromising activity [6].
N-Alkylation disrupts sulfonamide’s critical H-bond donation:
B3LYP/6-311G+(d,p) simulations reveal:
Table 2: DFT-Calculated Electronic Parameters
Parameter | Pyridazine Core | Sulfonamide-Conjugated Product |
---|---|---|
HOMO Energy (eV) | −6.24 | −5.98 |
LUMO Energy (eV) | −1.86 | −1.60 |
Dipole Moment (Debye) | 4.32 | 7.15 |
MEP Surface (kcal/mol) | −45.1 (O atoms) | −51.3 (SO₂NH₂) |
Free-energy landscapes for bromination vs. chlorination:
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 53938-08-2
CAS No.: 573-83-1